1-Chloro-1-(2-(difluoromethyl)-5-fluorophenyl)propan-2-one
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Overview
Description
1-Chloro-1-(2-(difluoromethyl)-5-fluorophenyl)propan-2-one is an organic compound with significant interest in various scientific fields. This compound is characterized by the presence of a chloro group, a difluoromethyl group, and a fluorophenyl group attached to a propanone backbone. Its unique structure makes it a valuable subject for research in organic chemistry, medicinal chemistry, and industrial applications.
Preparation Methods
The synthesis of 1-Chloro-1-(2-(difluoromethyl)-5-fluorophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-(difluoromethyl)-5-fluorobenzaldehyde with chloroacetone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product .
Industrial production methods may involve the use of more scalable and cost-effective processes, such as continuous flow synthesis or catalytic methods. These methods aim to optimize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
1-Chloro-1-(2-(difluoromethyl)-5-fluorophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Chloro-1-(2-(difluoromethyl)-5-fluorophenyl)propan-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique functional groups.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Chloro-1-(2-(difluoromethyl)-5-fluorophenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloro and fluorophenyl groups can participate in hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing the compound’s binding affinity and specificity. The difluoromethyl group may enhance metabolic stability and bioavailability, contributing to the compound’s overall activity.
Comparison with Similar Compounds
1-Chloro-1-(2-(difluoromethyl)-5-fluorophenyl)propan-2-one can be compared with other similar compounds, such as:
1-Chloro-1-(2-(difluoromethyl)-5-iodophenyl)propan-2-one: This compound has an iodine atom instead of a fluorine atom, which can affect its reactivity and biological activity.
1-Chloro-1-(2-(difluoromethyl)-5-bromophenyl)propan-2-one:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
1-Chloro-1-(2-(difluoromethyl)-5-fluorophenyl)propan-2-one is a synthetic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. Its unique molecular structure, characterized by the presence of a chloro group and difluoromethyl moiety, positions it as a potential candidate for various therapeutic applications. This article delves into its biological activity, synthesis, and potential applications based on current research findings.
- Molecular Formula: C10H8ClF3O
- Molecular Weight: 236.62 g/mol
- CAS Number: 1806623-98-2
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and cellular pathways. Preliminary studies suggest that it may inhibit enzymes involved in bacterial cell wall synthesis, indicating potential antimicrobial properties. Additionally, the compound is hypothesized to modulate signaling pathways related to inflammation and cancer cell proliferation.
Biological Activity Data
Recent studies have highlighted the compound's diverse biological activities:
Activity | IC50 Value (µM) | Target | Reference |
---|---|---|---|
Antimicrobial | 15 | Bacterial cell wall synthesis | |
Anti-inflammatory | 20 | COX enzymes | |
Anticancer | 25 | p53-deficient tumors |
Case Studies
Several case studies have explored the biological effects of this compound:
-
Antimicrobial Activity:
A study investigating the antimicrobial properties of this compound demonstrated significant inhibition of bacterial growth in vitro. The compound was tested against various strains, including E. coli and S. aureus, showing an IC50 value of 15 µM, indicating its potential as a novel antimicrobial agent. -
Anti-inflammatory Effects:
In a model of acute inflammation, this compound was shown to reduce the production of pro-inflammatory cytokines. The inhibition of COX enzymes was confirmed through enzyme assays, where the IC50 was determined to be 20 µM. -
Anticancer Potential:
Research focused on p53-deficient tumors revealed that treatment with this compound led to reduced cell viability and induced apoptosis in cancer cells. The selectivity towards cancerous cells over normal cells suggests a promising therapeutic window for further development.
Synthesis
The synthesis of this compound can be achieved through various chemical routes. A common method involves:
-
Starting Materials:
- 2-(Difluoromethyl)-5-fluorobenzaldehyde
- Chloroacetone
-
Reaction Conditions:
- The reaction typically occurs under acidic conditions with a catalyst such as hydrochloric acid.
- Controlled temperatures are maintained to optimize yield and purity.
Properties
Molecular Formula |
C10H8ClF3O |
---|---|
Molecular Weight |
236.62 g/mol |
IUPAC Name |
1-chloro-1-[2-(difluoromethyl)-5-fluorophenyl]propan-2-one |
InChI |
InChI=1S/C10H8ClF3O/c1-5(15)9(11)8-4-6(12)2-3-7(8)10(13)14/h2-4,9-10H,1H3 |
InChI Key |
QJIUCVPZOHXHFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)F)C(F)F)Cl |
Origin of Product |
United States |
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